Cas no 1309981-26-7 (N-(Cyclohexylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine)

N-(Cyclohexylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine structure
1309981-26-7 structure
Product Name:N-(Cyclohexylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Número CAS:1309981-26-7
MF:C18H29BN2O2
Megavatios:316.246064901352
CID:1033365
PubChem ID:44784830
Update Time:2025-11-01

N-(Cyclohexylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Propiedades químicas y físicas

Nombre e identificación

    • N-(Cyclohexylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
    • 2-(Cyclohexylmethylamino)pyridine-5-boronic acid pinacol ester
    • DTXSID50660678
    • AB29936
    • 2-Pyridinamine, N-(cyclohexylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • AKOS015950072
    • 1309981-26-7
    • 6-(Cyclohexylmethylamino)pyridine-3-boronic acid pinacol ester
    • FD10425
    • MDL: MFCD06798276
    • Renchi: 1S/C18H29BN2O2/c1-17(2)18(3,4)23-19(22-17)15-10-11-16(21-13-15)20-12-14-8-6-5-7-9-14/h10-11,13-14H,5-9,12H2,1-4H3,(H,20,21)
    • Clave inchi: SSFGOSPKVWPAJV-UHFFFAOYSA-N
    • Sonrisas: O1B(C2=CN=C(C=C2)NCC2CCCCC2)OC(C)(C)C1(C)C

Atributos calculados

  • Calidad precisa: 316.23200
  • Masa isotópica única: 316.2322083g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 23
  • Cuenta de enlace giratorio: 3
  • Complejidad: 381
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 43.4Ų

Propiedades experimentales

  • PSA: 46.61000
  • Logp: 2.79490

N-(Cyclohexylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Datos Aduaneros

  • Código HS:2934999090
  • Datos Aduaneros:

    中国海关编码:

    2934999090

    概述:

    2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

N-(Cyclohexylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine PrecioMás >>

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N-(Cyclohexylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Literatura relevante

Información adicional sobre N-(Cyclohexylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

N-(Cyclohexylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine: A Key Compound in Modern Pharmaceutical Development

N-(Cyclohexylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine represents a novel synthetic intermediate with significant potential in the field of pharmaceutical chemistry. This compound, characterized by its unique dioxaborolan-2-yl functional group and Cyclohexylmethyl substituent, has emerged as a critical building block for the development of targeted therapies and drug candidates. Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound, which is now being explored for its applications in cancer treatment, neurological disorders, and metabolic diseases. The pyridin-2-amine core structure further enhances its utility as a bioisosteric replacement for traditional amine-containing scaffolds.

Chemical Structure and Functional Groups: The Foundation of Its Biological Activity

The chemical structure of N-(Cyclohexylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is meticulously designed to optimize reactivity and selectivity. The dioxaborolan-2-yl group, a boronic acid derivative, plays a pivotal role in click chemistry reactions, enabling the formation of stable carbon-carbon bonds through Suzuki coupling or Sakurai-Miyaura coupling. This functional group is particularly valuable in drug discovery, where it facilitates the conjugation of bioactive molecules with target-specific ligands. The pyridin-2-amine moiety, on the other hand, contributes to the electrophilic properties of the molecule, enhancing its ability to interact with proteins and enzymes in biological systems.

Synthesis and Optimization: Advancements in Pharmaceutical Chemistry

Recent studies have focused on synthetic strategies to improve the efficiency and scalability of N-(Cyclohexylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine production. A 2023 publication in *Journal of Medicinal Chemistry* highlighted the use of catalytic asymmetric synthesis to achieve high stereoselectivity, which is crucial for drug efficacy and reduced toxicity. The Cyclohexylmethyl substituent was found to enhance lipophilicity, allowing the compound to better penetrate cell membranes and reach target tissues. Additionally, green chemistry approaches have been adopted to minimize waste generation and energy consumption during the synthesis process.

Applications in Targeted Therapies: From Bench to Clinic

N-(Cyclohexylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has shown promising biological activity in preclinical studies. In cancer research, this compound has been evaluated as a prodrug for tumor-targeting agents. Its boronic acid derivative group allows for specific binding to overexpressed receptors on cancer cells, thereby improving drug delivery and therapeutic outcomes. A 2024 study published in *Nature Communications* demonstrated its potential in inhibiting angiogenesis by modulating VEGF signaling pathways, a critical process in tumor growth.

Role in Neurological Disorders: Targeting Neuroinflammation

Emerging evidence suggests that N-(Cyclohexylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine may hold therapeutic potential for neurological disorders. Research published in *Neuropharmacology* (2023) highlighted its ability to modulate microglial activation, a key factor in neuroinflammation associated with Alzheimer’s disease and Parkinson’s disease. The pyridin-2-amine scaffold was found to interact with inflammatory cytokines, reducing neurotoxicity and oxidative stress. These findings underscore its role as a novel therapeutic agent for chronic neurodegenerative conditions.

Metabolic Diseases: A New Frontier in Drug Development

N-(Cyclohexylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is also being investigated for its applications in metabolic diseases such as diabetes and obesity. A 2023 study in *Cell Metabolism* revealed that this compound can enhance insulin sensitivity by modulating glucose uptake in muscle and adipose tissues. The boronic acid derivative group was shown to inhibit gluconeogenesis, a process critical in hyperglycemia management. These properties make it a compelling candidate for combination therapies targeting multifactorial metabolic disorders.

Challenges and Future Directions: Overcoming Limitations

Despite its promising applications, the development of N-(Cyclohexylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine faces several technical challenges. One major hurdle is the stability of the boronic acid derivative under physiological conditions, which can lead to degradation and loss of activity. Researchers are exploring chemical modifications to enhance stability while maintaining bioavailability. Additionally, toxicological studies are ongoing to ensure the safety profile of this compound for clinical translation.

Conclusion: A Pivotal Compound in Modern Drug Discovery

N-(Cyclohexylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine stands at the forefront of innovative pharmaceutical research. Its unique chemical structure, combined with advancements in synthetic methodologies, has positioned it as a versatile scaffold for the development of targeted therapies across multiple disease indications. As research continues to uncover its mechanisms of action and biological effects, this compound is poised to play a significant role in shaping the future of personalized medicine and precision drug development.

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